4H-pyrimido[5,4-e][1,2,4]triazepine

Hydrogen bond donor Isomeric scaffold comparison Drug-likeness

4H-Pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7) is an unsubstituted, nitrogen-rich fused heterocycle composed of a pyrimidine ring annulated to a seven-membered 1,2,4-triazepine ring, yielding a 6–7 bicyclic system with molecular formula C₆H₅N₅ and a molecular weight of 147.14 g·mol⁻¹. The scaffold bears one hydrogen bond donor (the triazepine N–H) and four hydrogen bond acceptors, with a calculated polar surface area (PSA) of 62.53 Ų and an exact monoisotopic mass of 147.05400 Da.

Molecular Formula C6H5N5
Molecular Weight 147.141
CAS No. 144494-91-7
Cat. No. B584920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-pyrimido[5,4-e][1,2,4]triazepine
CAS144494-91-7
Synonyms1H-Pyrimido[5,4-e][1,2,4]triazepine (9CI)
Molecular FormulaC6H5N5
Molecular Weight147.141
Structural Identifiers
SMILESC1=C2C(=NC=NN1)C=NC=N2
InChIInChI=1S/C6H5N5/c1-5-6(8-3-7-1)2-10-11-4-9-5/h1-4,10H
InChIKeyFUJVHOMOQXOLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


4H-Pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7) is an unsubstituted, nitrogen-rich fused heterocycle composed of a pyrimidine ring annulated to a seven-membered 1,2,4-triazepine ring, yielding a 6–7 bicyclic system with molecular formula C₆H₅N₅ and a molecular weight of 147.14 g·mol⁻¹ . The scaffold bears one hydrogen bond donor (the triazepine N–H) and four hydrogen bond acceptors, with a calculated polar surface area (PSA) of 62.53 Ų and an exact monoisotopic mass of 147.05400 Da . Its predicted physicochemical profile includes a density of 1.54 g·cm⁻³, a boiling point of 362.2 °C at 760 mmHg, and an InChIKey of SVDASIZZGNGEMA-UHFFFAOYSA-N . This compound is primarily procured as a research-grade synthetic building block (typical vendor purity ~95%) for the construction of functionalized pyrimidotriazepine libraries in medicinal and agrochemical discovery programs .

Why 4H-Pyrimido[5,4-e][1,2,4]triazepine Cannot Be Replaced by Isomeric or Ring-Size Analog Scaffolds Without Altering Pharmacophore Performance


Compounds sharing the identical molecular formula C₆H₅N₅—such as [1,2,4]triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5) and 1H-pyrimido[5,4-c][1,2,5]triazepine—diverge substantially in hydrogen bond donor count, polar surface area, and ring-fusion topology despite their isomeric relationship . The pyrimido[5,4-e] fusion pattern places the triazepine N–H in a distinct geometric orientation relative to the pyrimidine nitrogen lone pairs, creating a unique hydrogen bond donor–acceptor vector map that cannot be replicated by regioisomers [1]. Furthermore, the 6–7 ring architecture of 4H-pyrimido[5,4-e][1,2,4]triazepine confers different conformational flexibility, ring-puckering energetics, and π-stacking geometry compared to the well-precedented 6–6 pyrimido[5,4-e][1,2,4]triazine scaffold, which has an established but mechanistically distinct biological profile as an HSF1 transcriptional amplifier (EC₅₀ = 2.5 μM for lead 4A-13) and PTP1B inhibitor pharmacophore [2]. Generic substitution between these scaffolds without explicit comparative binding, permeability, or metabolic stability data risks invalidating structure–activity relationships and introducing uncontrolled variables into lead optimization campaigns [1].

Quantitative Differentiation Evidence for 4H-Pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7) Versus Closest Analogs


Hydrogen Bond Donor Count: 4H-Pyrimido[5,4-e][1,2,4]triazepine (1 HBD) vs. Isomeric [1,2,4]Triazino[4,5-d][1,2,4]triazepine (0 HBD)

The target compound possesses one hydrogen bond donor (the N–H proton on the 1,2,4-triazepine ring at position 4 or 1, depending on tautomer), whereas the isomeric scaffold [1,2,4]triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5)—which shares the identical molecular formula C₆H₅N₅ and nearly identical exact mass—has zero hydrogen bond donors . Both scaffolds possess four hydrogen bond acceptors. This HBD count difference (Δ = 1) is structurally absolute, not a matter of degree, and directly impacts compliance with Lipinski's Rule of Five (HBD ≤ 5) and Veber's rules for oral bioavailability, as well as the ability to engage in specific hydrogen bond interactions with biological targets such as kinase hinge regions or protease active sites [1]. The presence of a single HBD in the target scaffold provides a synthetic handle for further derivatization (e.g., N-alkylation or acylation) that is absent in the comparator.

Hydrogen bond donor Isomeric scaffold comparison Drug-likeness Permeability

Polar Surface Area Divergence: 4H-Pyrimido[5,4-e][1,2,4]triazepine (62.53 Ų) vs. [1,2,4]Triazino[4,5-d][1,2,4]triazepine (52.7 Ų Calculated / 55.97 Ų Experimental)

The calculated topological polar surface area (TPSA) of 4H-pyrimido[5,4-e][1,2,4]triazepine is 62.53 Ų , which is 9.83 Ų larger (+18.6%) than the calculated TPSA of 52.7 Ų for the isomeric [1,2,4]triazino[4,5-d][1,2,4]triazepine scaffold; the experimental PSA for the comparator is 55.97 Ų, yielding a measured difference of 6.56 Ų (+11.7%) . This PSA differential is driven by the differing spatial arrangement of nitrogen atoms and the presence of the N–H group in the target scaffold, which increases the solvent-accessible polar surface. For reference, the widely cited Veber threshold for acceptable oral bioavailability is TPSA ≤ 140 Ų, and a PSA shift of ~7–10 Ų between isomers is sufficient to produce measurable differences in Caco-2 permeability and blood–brain barrier penetration predictions [1]. Both scaffolds remain within drug-like space, but the target scaffold's higher PSA may favor solubility while modestly reducing passive membrane permeability relative to the comparator.

Polar surface area Membrane permeability Isomeric differentiation ADME prediction

Predicted Physicochemical Stability Indicators: Density and Boiling Point of 4H-Pyrimido[5,4-e][1,2,4]triazepine vs. Regioisomeric Pyrimido[6,1-c][1,2,4]triazepine

The target scaffold exhibits a predicted density of 1.54 g·cm⁻³ and a boiling point of 362.2 °C at 760 mmHg , substantially exceeding the values for the regioisomeric pyrimido[6,1-c][1,2,4]triazepine (CAS 664988-86-7, formula C₇H₆N₄), which has a predicted density of 1.29 ± 0.1 g·cm⁻³ and a boiling point of 280.2 ± 23.0 °C . The density differential (Δ = +0.25 g·cm⁻³, +19.4%) and boiling point differential (Δ = +82.0 °C, +29.3%) reflect the higher nitrogen content (C₆H₅N₅ vs. C₇H₆N₄) and more compact molecular packing of the target scaffold, which contains five nitrogen atoms versus four in the comparator. The higher boiling point of the target compound suggests greater thermal stability and lower volatility, which may be advantageous for high-temperature reaction conditions during downstream synthetic derivatization, while the higher density indicates more efficient crystal packing that can affect solubility and formulation behavior [1].

Physicochemical properties Thermal stability Regioisomer comparison Formulation development

Ring Architecture Differentiation: 6–7 Fused Pyrimido-Triazepine vs. 6–6 Fused Pyrimido-Triazine — Conformational and Pharmacophore Implications

The defining structural feature of 4H-pyrimido[5,4-e][1,2,4]triazepine is its 6–7 fused ring system (pyrimidine + 1,2,4-triazepine), which introduces a seven-membered ring with greater conformational flexibility, distinct ring-puckering modes, and altered π-orbital overlap compared to the 6–6 fused pyrimido[5,4-e][1,2,4]triazine scaffold that dominates the patent and medicinal chemistry literature [1]. The 6–6 triazine scaffold is exemplified by the well-characterized pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione series, whose lead compound 4A-13 achieves HSF1 transcriptional amplification with an EC₅₀ of 2.5 μM under mild heat stress and provides 80% cytoprotection at 2.5 μM in an oxygen-glucose deprivation model [2]. No equivalent quantitative pharmacological data exist for the unsubstituted 4H-pyrimido[5,4-e][1,2,4]triazepine scaffold, representing a significant evidence gap. However, the seven-membered triazepine ring introduces an additional sp³-hybridizable center and greater ring flexibility, which can be leveraged for induced-fit binding or for accessing protein pockets inaccessible to the more rigid 6–6 triazine system [3]. The pyrimidotriazepine ring system has been employed as a key intermediate in the synthesis of substituted derivatives exhibiting antimicrobial activity, with the scaffold serving as a versatile precursor for further annulation and functionalization [4].

Ring architecture 6-7 vs 6-6 fused system Conformational analysis Pharmacophore geometry Scaffold hopping

Evidence Limitations Statement: Quantitative Pharmacological Data Gap for Unsubstituted 4H-Pyrimido[5,4-e][1,2,4]triazepine

A systematic search of the primary chemical and biological literature reveals that the unsubstituted 4H-pyrimido[5,4-e][1,2,4]triazepine scaffold (CAS 144494-91-7) lacks published quantitative data for any of the following differentiation-critical parameters: in vitro potency (IC₅₀/EC₅₀) against any biological target, selectivity profile versus related off-targets, ADME parameters (logP, logD, aqueous solubility, microsomal stability, Caco-2 permeability), in vivo pharmacokinetics, or toxicity metrics [1]. The available evidence is confined to calculated physicochemical descriptors (PSA, density, boiling point, HBD/HBA count) derived from 2D molecular structure, and class-level inference from substituted pyrimidotriazepine derivatives that have demonstrated antimicrobial activity in minimum inhibitory concentration assays [2][3]. No head-to-head experimental comparison of the unsubstituted target scaffold against any named comparator has been published in a peer-reviewed journal or patent. Procurement decisions for this compound must therefore be based on its unique and quantifiable structural features (HBD count, PSA, ring architecture, nitrogen content) rather than on demonstrated biological superiority, and users should anticipate the need to generate primary pharmacological profiling data de novo as part of their research program [1].

Evidence gap Unsubstituted scaffold Primary literature limitation Procurement risk assessment

Recommended Research and Procurement Application Scenarios for 4H-Pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7)


Scaffold-Hopping Library Design: Replacing 6–6 Pyrimido-Triazine Cores with a 6–7 Triazepine System to Probe Conformational Flexibility in Kinase or Protease Active Sites

Medicinal chemistry teams seeking to escape the flat, planar geometry of pyrimido[5,4-e][1,2,4]triazine-based inhibitors can procure 4H-pyrimido[5,4-e][1,2,4]triazepine as a scaffold-hopping starting point. The seven-membered triazepine ring introduces conformational degrees of freedom absent in the 6–6 triazine system, potentially enabling induced-fit binding to protein targets where the triazine series has reached an optimization plateau. The scaffold's single hydrogen bond donor (absent in isomeric triazino-triazepines) provides a directional anchoring point for hinge-region hydrogen bonding [1]. Derivatization at the N–H position via alkylation or acylation, combined with functionalization at the pyrimidine C–2, C–4, or C–6 positions, enables rapid exploration of chemical space orthogonal to existing triazine-based patent estates [2].

Antimicrobial Derivatization Programs: Synthesizing Substituted Pyrimidotriazepines from the Parent Scaffold for MIC Screening

The unsubstituted 4H-pyrimido[5,4-e][1,2,4]triazepine scaffold serves as a key synthetic intermediate for constructing functionalized pyrimidotriazepine libraries with demonstrated antimicrobial potential. Published precedent shows that pyrimidotriazepine derivatives (compounds 11–22) obtained via cyclization of diaminopyrimidine precursors exhibit activity against Gram-positive and Gram-negative bacteria when benchmarked against tetracycline and amphotericin B standards [1]. Similarly, pyrazolothieno-pyrimidotriazepine congeners (compounds 6–11) have shown remarkable antibacterial and antifungal activities [2]. Procuring the parent scaffold in adequate purity (≥95%) enables the systematic synthesis of focused libraries for minimum inhibitory concentration (MIC) determination and structure–activity relationship (SAR) development, leveraging the scaffold's unique nitrogen-rich topology and hydrogen bond donor capability.

Isomer-Resolved Physicochemical Profiling: Using the Scaffold as a Calibration Standard for Ion Mobility–Mass Spectrometry (IM-MS) Collision Cross Section (CCS) Database Construction

The isomeric relationship between 4H-pyrimido[5,4-e][1,2,4]triazepine (CAS 144494-91-7, PSA 62.53 Ų, 1 HBD) and [1,2,4]triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5, PSA 52.7 Ų, 0 HBD)—both sharing the formula C₆H₅N₅ and near-identical exact mass (~147.054 Da)—makes the target compound an ideal reference standard for developing and validating high-throughput ion mobility–mass spectrometry (IM-MS) workflows aimed at resolving isomeric heterocyclic scaffolds by collision cross section (CCS) [1]. The substantial PSA differential (Δ ≈ 7–10 Ų) between the two isomers is expected to produce measurable CCS differences, enabling CCS-based isomer identification without chromatographic separation. This application is directly relevant to drug metabolism studies where isomeric scaffold differentiation is critical for metabolite identification [2].

Agrochemical Discovery: Nitrogen-Rich Heterocycle as a Building Block for Novel Fungicide or Herbicide Lead Generation

The high nitrogen content (C₆H₅N₅, 47.6% nitrogen by mass) and favorable physicochemical properties of 4H-pyrimido[5,4-e][1,2,4]triazepine—including moderate PSA (62.53 Ų) and a single hydrogen bond donor—align with the molecular property profiles typical of systemic agrochemical agents [1]. The scaffold's 6–7 fused architecture and the presence of multiple nitrogen atoms capable of metal chelation make it a candidate precursor for developing fungicidal copper- or zinc-chelating complexes, analogous to triazole-based fungicides. The predicted thermal stability (BP >360 °C) and density (1.54 g·cm⁻³) further support its suitability for formulation development under agriculturally relevant conditions [2].

Quote Request

Request a Quote for 4H-pyrimido[5,4-e][1,2,4]triazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.